molecular formula C11H8N2O2 B1322155 3-(Pyrimidin-2-yl)benzoic Acid CAS No. 579476-26-9

3-(Pyrimidin-2-yl)benzoic Acid

Cat. No.: B1322155
CAS No.: 579476-26-9
M. Wt: 200.19 g/mol
InChI Key: KLTNGIZIUGYITR-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-yl)benzoic Acid is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 3-Pyrimidin-2-yl-benzoic Acid are currently unknown. The compound belongs to the class of organic compounds known as phenyl-1,2,3-triazoles

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering cellular processes .

Biochemical Pathways

Other pyrimidine derivatives have been found to interfere with nucleotide synthesis and dna replication, suggesting that 3-pyrimidin-2-yl-benzoic acid may have similar effects .

Pharmacokinetics

Its molecular weight (200193 g/mol) and LogP value (227) suggest that it may have good oral bioavailability

Result of Action

The molecular and cellular effects of 3-Pyrimidin-2-yl-benzoic Acid are largely unknown due to the lack of information about its targets and mode of action. Based on its structural similarity to other pyrimidine derivatives, it may have potential antimicrobial or anticancer activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Pyrimidin-2-yl-benzoic Acid. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets. Additionally, the presence of other molecules could either facilitate or hinder its access to its targets .

Biochemical Analysis

Biochemical Properties

3-(Pyrimidin-2-yl)benzoic Acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotase and aspartate carbamoyltransferase . These interactions are essential for the synthesis and degradation of pyrimidine nucleotides, which are vital for DNA and RNA synthesis.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as protein kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Additionally, it can influence the expression of genes involved in cell cycle regulation and metabolic pathways, thereby affecting overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context. For instance, it has been found to inhibit the activity of dihydroorotase by binding to its active site, thereby preventing the conversion of dihydroorotate to orotate . This inhibition can lead to a decrease in pyrimidine nucleotide synthesis, affecting DNA and RNA synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods . Its degradation products can have different biochemical properties, which may lead to varying effects on cells over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways, while at high doses, it may exhibit toxic or adverse effects. For example, low doses have been shown to stimulate pyrimidine metabolism, whereas high doses can lead to cellular toxicity and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as dihydroorotase and aspartate carbamoyltransferase, which are essential for the synthesis and degradation of pyrimidine nucleotides . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within cells can affect its biochemical activity and overall cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can affect energy metabolism.

Properties

IUPAC Name

3-pyrimidin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTNGIZIUGYITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624683
Record name 3-(Pyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579476-26-9
Record name 3-(Pyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Pyrimidin-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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